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Compound of Interest

Compound Name: Prisotinol

CAS No.: 76906-79-1

Cat. No.: B1208070 Get Quote

Abstract & Compound Profile
Prisotinol (6-[2-(propan-2-ylamino)propyl]pyridin-3-ol) is a pyridine derivative structurally

related to the nootropic agent Pyritinol and the B-vitamin Pyridoxine. Characterized by a

pyridinol core and a secondary amine side chain, it exhibits physicochemical properties

suggesting potential utility as a neuroprotective antioxidant and metabolic enhancer.

Unlike its disulfide dimer analog Pyritinol, Prisotinol is a monomeric entity. While specific

literature on Prisotinol's in vitro behavior is limited compared to its analogs, its structural class

dictates a specific evaluation protocol focusing on oxidative stress mitigation, blood-brain

barrier (BBB) permeability surrogates, and neuronal survival.

Physicochemical Profile (Derived from PubChem CID
131302)
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Property Value Implication for Cell Culture

Molecular Weight 194.27 g/mol
Small molecule; rapid diffusion

expected.

LogP (Predicted) ~1.6

Moderate lipophilicity; likely

BBB permeable; DMSO

soluble.

pKa (Predicted) ~9.5 (Amine), ~8.5 (Phenol)
Amphiphilic; exists as a cation

at physiological pH (7.4).

Solubility
Low in neutral water; High in

DMSO/Ethanol

Requires DMSO stock

preparation.

Reagent Preparation & Storage
Stock Solution Preparation
Prisotinol is prone to oxidation due to the phenolic hydroxyl group. Strict adherence to storage

conditions is required to prevent quinone formation (browning of solution).

Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).

Concentration: Prepare a 100 mM master stock.

Calculation: Dissolve 19.43 mg of Prisotinol powder in 1.0 mL of DMSO.

Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at

37°C for 5 minutes.

Aliquoting: Aliquot into light-protective amber microtubes (20–50 µL per tube) to avoid freeze-

thaw cycles.

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Working Solution (Vehicle Control)
Dilution: Dilute the stock into pre-warmed culture media immediately prior to use.
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DMSO Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

Example: For a 100 µM treatment, dilute 1 µL of 100 mM stock into 1 mL of media.

Cell Culture Application Note
Model Selection
To evaluate the putative neuroprotective and metabolic effects of Prisotinol, the following cell

models are recommended:

SH-SY5Y (Human Neuroblastoma):

State: Differentiated (RA-treated) preferred for mature neuronal phenotype.

Relevance: Standard model for dopaminergic neuroprotection and oxidative stress.

PC12 (Rat Pheochromocytoma):

State: NGF-differentiated.

Relevance: High sensitivity to neurite outgrowth modulation.

bEnd.3 (Murine Brain Endothelial):

Relevance: Surrogate for Blood-Brain Barrier (BBB) permeability studies.

Dosing Strategy
Based on structural analogs (Pyritinol/Pyridoxine), Prisotinol is expected to be active in the

micromolar range.

Screening Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

Toxic Threshold: Likely >500 µM (Monitor for crystal precipitation at high concentrations).

Detailed Experimental Protocols
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Protocol A: Neuroprotection Against Oxidative Stress
(H₂O₂ Challenge)
Objective: Determine if Prisotinol prevents neuronal death induced by reactive oxygen species

(ROS).

Materials:

Differentiated SH-SY5Y cells.

Prisotinol Stock (100 mM).

Hydrogen Peroxide (H₂O₂) 30% solution (Freshly diluted).

CCK-8 or MTT Assay Kit.

Workflow:

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days.

Pre-treatment: Remove RA media. Add fresh media containing Prisotinol (0, 1, 10, 50, 100

µM).

Control: Vehicle (0.1% DMSO).

Incubation: 2 hours or 24 hours (to assess transcriptional vs. direct scavenging effects).

Insult: Add H₂O₂ to each well (final concentration 100–300 µM, pre-optimized to induce

~50% cell death).

Co-incubation: Incubate for 24 hours.

Readout: Add 10 µL CCK-8 reagent; incubate 2 hours. Measure Absorbance at 450 nm.

Analysis: Normalize viability to Vehicle Control (No H₂O₂).
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Protocol B: Metabolic Enhancement (Glucose Uptake)
Objective: Assess if Prisotinol enhances cerebral glucose metabolism (a key mechanism of

pyridoxine analogs).

Workflow:

Starvation: Wash PC12 cells with PBS and incubate in glucose-free Krebs-Ringer buffer for

30 minutes.

Treatment: Treat cells with Prisotinol (10, 50 µM) or Insulin (100 nM, Positive Control) for 30

minutes.

Uptake: Add 2-NBDG (Fluorescent glucose analog) at 50 µM. Incubate for 20 minutes at

37°C.

Wash: Wash 3x with ice-cold PBS to stop uptake.

Quantification: Measure fluorescence (Ex/Em = 465/540 nm) or analyze via Flow Cytometry.

Mechanistic Visualization
The following diagram illustrates the hypothetical mechanism of action for Prisotinol,
extrapolating from the pyridinol antioxidant class. It proposes a dual mechanism: direct ROS

scavenging via the phenolic moiety and Nrf2 pathway activation.
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Figure 1: Proposed pharmacological pathway of Prisotinol involving direct antioxidant activity

and Nrf2-mediated transcriptional upregulation of cytoprotective enzymes.
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Troubleshooting & Optimization
Issue Probable Cause Solution

Precipitation in Media
High concentration (>100 µM)

or cold media.

Pre-warm media to 37°C

before adding stock. Do not

exceed 100 µM without

solubility testing.

Cell Detachment DMSO concentration >0.5%.
Ensure final DMSO is ≤0.1%.

Include a "DMSO-only" control.

High Background (MTT)
Prisotinol reducing MTT

directly.

Use CCK-8 or CellTiter-Glo

instead of MTT. Phenolic

compounds can sometimes

chemically reduce tetrazolium

salts.

Oxidation (Media Color

Change)
Prisotinol auto-oxidation.

Prepare fresh dilutions daily.

Protect from light. Add 10 µM

Ascorbic Acid if long-term

stability is required (check for

interference).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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